

# 5-Bromooctan-4-ol: A Versatile Intermediate in Organic Synthesis

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## Compound of Interest

Compound Name: 5-Bromooctan-4-ol

Cat. No.: B15460786

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromooctan-4-ol** is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This unique combination of functional groups makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of diverse molecular architectures. Its utility is particularly pronounced in the construction of cyclic ethers, such as tetrahydrofurans and epoxides, and in the formation of new carbon-carbon and carbon-oxygen bonds. These structural motifs are prevalent in many biologically active compounds and pharmaceutical agents. This document provides an overview of the applications of **5-Bromooctan-4-ol** and detailed protocols for its synthesis and subsequent use in key organic reactions.

## Physicochemical Data

A summary of the key physicochemical properties of **5-Bromooctan-4-ol** and its precursor, 5-Bromooctan-4-one, is provided below. This data is essential for reaction planning, characterization, and safety considerations.

Property	5-Bromooctan-4-ol	5-Bromooctan-4-one
Molecular Formula	C <sub>8</sub> H <sub>17</sub> BrO	C <sub>8</sub> H <sub>15</sub> BrO
Molecular Weight	209.12 g/mol	207.11 g/mol [1]
CAS Number	61539-74-0[2][3][4]	61539-87-5[1]
Appearance	Expected to be a liquid or low-melting solid	Not specified
Boiling Point	Not specified	Not specified
Melting Point	Not specified	Not specified
Solubility	Soluble in common organic solvents	Soluble in common organic solvents

## Synthesis of 5-Bromooctan-4-ol

The primary route for the synthesis of **5-Bromooctan-4-ol** is through the reduction of its corresponding ketone, 5-Bromooctan-4-one.

### Protocol 1: Reduction of 5-Bromooctan-4-one

This protocol describes the reduction of 5-Bromooctan-4-one to **5-Bromooctan-4-ol** using a standard reducing agent like sodium borohydride.

Materials:

- 5-Bromooctan-4-one
- Methanol (MeOH) or Ethanol (EtOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 5-Bromooctan-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **5-Bromooctan-4-ol**.

- The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

## Applications of 5-Bromooctan-4-ol in Organic Synthesis

**5-Bromooctan-4-ol** serves as a versatile precursor for various synthetic transformations. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing the bromine atom allows for a range of intramolecular and intermolecular reactions.

### Intramolecular Cyclization: Synthesis of Tetrahydrofuran Derivatives

The treatment of **5-Bromooctan-4-ol** with a base can induce an intramolecular  $S_N2$  reaction, leading to the formation of a substituted tetrahydrofuran. This is a common and efficient method for constructing five-membered cyclic ethers.<sup>[5][6][7]</sup>



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Caption: Intramolecular cyclization of **5-Bromooctan-4-ol**.

## Protocol 2: Synthesis of 2-Propyl-3-butyl-tetrahydrofuran

Materials:

- **5-Bromooctan-4-ol**
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)

- Inert atmosphere (Nitrogen or Argon)
- Round-bottom flask, septum, and balloon
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

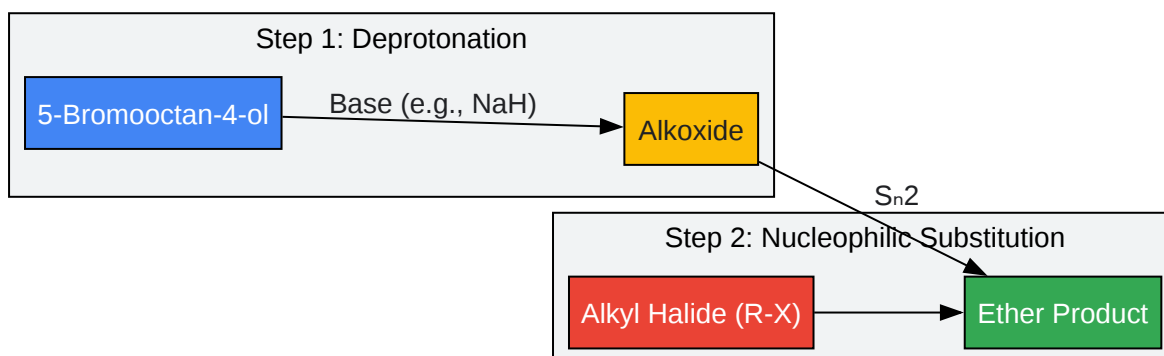
- To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **5-Bromooctan-4-ol** (1.0 eq) in anhydrous THF to the NaH suspension via syringe.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

Entry	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	NaH	THF	rt	12	85
2	KOtBu	THF	rt	12	82
3	NaH	DMF	rt	8	90

## Williamson Ether Synthesis

The hydroxyl group of **5-Bromooctan-4-ol** can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.<sup>[8][9][10][11]</sup> This allows for the introduction of various alkyl or aryl groups at the oxygen atom.



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Caption: Williamson ether synthesis workflow.

## Protocol 3: Synthesis of 5-Bromo-4-ethoxyoctane

Materials:

- **5-Bromooctan-4-ol**
- Anhydrous THF or DMF

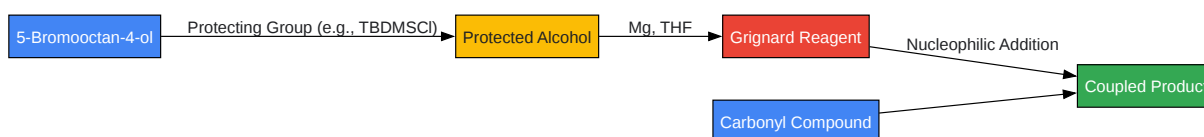
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Ethyl iodide (EtI) or Ethyl bromide (EtBr)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Follow steps 1-3 from Protocol 2 to generate the alkoxide of **5-Bromooctan-4-ol**.
- To the resulting alkoxide solution at 0 °C, add ethyl iodide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 6-12 hours.
- Monitor the reaction by TLC.
- Once the starting material is consumed, quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Perform an aqueous workup as described in Protocol 2.
- Purify the product by column chromatography.

## Grignard Reagent Formation and Subsequent Reactions

The bromoalkane moiety of **5-Bromooctan-4-ol** can be converted into a Grignard reagent, provided the hydroxyl group is appropriately protected. This transforms the electrophilic carbon into a nucleophilic one, opening up possibilities for carbon-carbon bond formation.<sup>[12][13][14]</sup>



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Caption: Grignard reaction pathway.

## Conclusion

**5-Bromooctan-4-ol** is a highly valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a range of transformations, making it a key building block for the synthesis of complex molecules, particularly those containing cyclic ether moieties. The protocols provided herein offer a foundation for the synthesis and application of this compound in a research and development setting. The ability to selectively react at either the hydroxyl or the bromo-substituted position, or to utilize both in a concerted fashion, underscores the synthetic potential of **5-Bromooctan-4-ol**.

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